2-(4-chlorophenoxy)-1-(2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl)ethanone
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Overview
Description
2-(4-chlorophenoxy)-1-(2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl)ethanone is a complex organic compound that features a chlorophenoxy group, a quinoline derivative, and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-1-(2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl)ethanone typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene. The chlorophenoxy group is introduced via a nucleophilic substitution reaction, where 4-chlorophenol reacts with an appropriate electrophile. The final step involves the coupling of the chlorophenoxy group with the quinoline derivative through an ethanone linkage, typically using a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions would be essential to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-1-(2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenoxy group.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-chlorophenoxy)-1-(2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-1-(2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-methyl-4-chlorophenoxyacetic acid: A widely used herbicide with a similar chlorophenoxy group.
4-chloro-2-methylphenoxybutyric acid: Another herbicide with structural similarities.
Uniqueness
2-(4-chlorophenoxy)-1-(2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl)ethanone is unique due to its combination of a quinoline derivative with a chlorophenoxy group, which imparts distinct chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
1-(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-(4-chlorophenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O2/c1-17-15-22(26-19-7-3-2-4-8-19)21-9-5-6-10-23(21)27(17)24(28)16-29-20-13-11-18(25)12-14-20/h2-14,17,22,26H,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJIKHANNZJKJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1C(=O)COC3=CC=C(C=C3)Cl)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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